CBP/p300-IN-18 is a small molecule inhibitor specifically targeting the CREB binding protein and its paralog, p300. These proteins are transcriptional coactivators that play crucial roles in various cellular processes, including gene expression, cell cycle regulation, and response to hypoxia. Dysregulation of these proteins is implicated in numerous diseases, making them attractive targets for therapeutic intervention. CBP/p300-IN-18 has been developed to selectively inhibit the activity of these coactivators, providing a tool for studying their biological functions and potential therapeutic applications.
The compound CBP/p300-IN-18 is derived from extensive research into the inhibition of histone acetyltransferases, particularly focusing on the specific domains of CBP and p300. The chemical structure of CBP/p300-IN-18 is represented by the molecular formula and has a molecular weight of 450.51 g/mol .
CBP/p300-IN-18 falls under the category of small molecule inhibitors designed to target specific protein-protein interactions and enzymatic activities associated with transcriptional regulation. It is classified as a histone acetyltransferase inhibitor, which modulates the acetylation status of histones and non-histone proteins involved in transcriptional regulation.
The synthesis of CBP/p300-IN-18 involves multiple steps that typically include:
While specific synthetic pathways for CBP/p300-IN-18 are proprietary, general techniques used in similar compounds include:
The molecular structure of CBP/p300-IN-18 features a complex arrangement that facilitates its interaction with the target proteins. The presence of specific functional groups enhances its affinity for the acetyltransferase domain of CBP/p300.
InChI Key for CBP/p300-IN-18 is not provided in the sources but can be derived from its chemical structure. The compound’s unique characteristics enable it to effectively inhibit histone acetylation processes mediated by CBP and p300.
CBP/p300-IN-18 primarily functions through competitive inhibition of the acetyl-CoA binding site on the p300/CBP proteins. This inhibition disrupts the normal acetylation process on histones and other substrates.
The mechanism by which CBP/p300-IN-18 inhibits acetylation involves:
The mechanism by which CBP/p300-IN-18 exerts its effects involves several steps:
Studies have shown that inhibition by CBP/p300-IN-18 leads to significant changes in transcriptional activity, particularly affecting genes involved in cell proliferation and survival .
CBP/p300-IN-18 is characterized by:
Key chemical properties include:
CBP/p300-IN-18 serves as a valuable tool in scientific research for:
CBP (CREB-binding protein) and p300 (E1A-binding protein) are paralogous transcriptional coactivators that share 75% sequence similarity and 58% sequence identity. These large (~270 kDa) multidomain proteins integrate signaling pathways by serving as molecular scaffolds. Their conserved domain organization includes:
Table 1: Functional Domains of CBP/p300 Proteins
Domain | Structural Features | Primary Functions |
---|---|---|
KIX | Three-helix bundle | Binds phosphorylated CREB, MYB, c-Myb |
TAZ1/TAZ2 (CH1/CH3) | Zinc-binding motifs | Interacts with p53, HIF-1α, STAT proteins |
Bromodomain | Four-helix bundle with hydrophobic pocket | Recognizes acetylated histone H4 (e.g., H4K12ac/K16ac) |
HAT | Central catalytic domain with autoinhibitory loop | Catalyzes lysine acetylation on histones/non-histone substrates |
PHD/RING/ZZ | Zinc-coordinating modules | Regulates HAT activity; ZZ binds H3 tail |
The catalytic core (bromodomain-HAT-PHD-RING-ZZ) forms a structural unit where interdomain interactions allosterically regulate HAT activity. For example, the RING domain suppresses HAT function by blocking the active site, while the bromodomain potentiates activity by binding autoacetylated lysines in the HAT autoinhibitory loop [10] [8].
CBP/p300 catalyzes lysine ε-amino acetylation using acetyl-CoA as a cofactor. The enzymatic cycle involves:
Table 2: Key Catalytic Features of CBP/p300 HAT Activity
Feature | Molecular Mechanism | Functional Impact |
---|---|---|
Autoinhibitory Loop (AIL) | Hypoacetylated AIL blocks active site; autoacetylation relieves inhibition | Enables full catalytic competence |
Bromodomain-PHD Interaction | Bromodomain binds autoacetylated AIL to enhance H3K27ac | Amplifies histone acetylation signals |
Acetyl-CoA Binding | Buried hydrophobic pocket accommodates acetyl-CoA; CoA product release limits kinetics | Follows ordered Bi-Bi mechanism |
Nucleosome Engagement | Cryo-EM shows H4K12ac/K16ac recognition by bromodomain directs acetylation of H2BK12/K15 | Propagates acetylation within nucleosomes |
Structural studies reveal that acetyl-CoA binding induces conformational changes in the HAT domain, widening the substrate tunnel to accommodate target lysines like H3K27 or H2BK15 [3] [8].
CBP/p300 orchestrates transcriptional programs by binding promoters, enhancers, and super-enhancers:
A hierarchical acetylation cascade propagates epigenetic marks:
Table 3: Genomic Elements Regulated by CBP/p300
Genomic Element | Histone Marks | Binding Partners | Functional Outcome |
---|---|---|---|
Promoters | H3K27ac, H3K18ac | BRD4, Pol II | Transcriptional initiation |
Typical Enhancers | H3K27ac, H3K4me1 | AP-1, p53, SWI/SNF complexes | Cell-type-specific gene activation |
Super-Enhancers | Broad H3K27ac domains | BRD4, MED1, Cohesin | Oncogene activation (e.g., MYC, BCL2) |
CBP/p300 dysfunction drives tumorigenesis through multiple mechanisms:
CBP/p300-IN-18 is a potent HAT inhibitor targeting these oncogenic pathways:
Table 4: CBP/p300-IN-18 Compound Profile
Property | Value/Description |
---|---|
Chemical Formula | C₂₅H₂₇FN₄O₃ |
Molecular Weight | 450.51 g/mol |
CAS Number | 2983027-64-9 |
IC₅₀ (EP300 HAT) | 0.056 μM |
IC₅₀ (LK2 H3K27) | 0.46 μM |
Primary Mechanism | Competitive inhibition of acetyl-CoA binding |
Therapeutic Relevance | Suppresses oncogenic transcription in hematological cancers |
This compound exemplifies targeted epigenetic therapy against CBP/p300-dependent transcriptional networks in cancer [1] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0